Biosynthetic Gene Cluster Association as a Taxonomic Marker for Penicillium Species
A comprehensive genomic study identified a biosynthetic gene cluster (BGC) associated with the production of 5-Hydroxy-3,4-dihydro-2H-pyran-2-one and its related compounds. This specific BGC was found to be distributed among several species within the Penicillium genus, including P. expansum, P. chrysogenum, and P. solitum, but was not identified in other common fungal genera analyzed in the study, providing a quantifiable genomic differentiation metric [1].
| Evidence Dimension | Presence of associated biosynthetic gene cluster |
|---|---|
| Target Compound Data | BGC identified in genomes of Penicillium expansum, P. chrysogenum, P. solitum, and P. nordicum |
| Comparator Or Baseline | Genomes of other fungal genera analyzed (BGC not identified) |
| Quantified Difference | Taxonomic specificity limited to select Penicillium species based on genomic analysis |
| Conditions | In silico genome mining and analysis of biosynthetic gene clusters in 24 Penicillium species [1] |
Why This Matters
This specific genomic association enables the use of 5-Hydroxy-3,4-dihydro-2H-pyran-2-one as a potential chemical marker for identifying or studying specific Penicillium species, a utility not available with more generic pyranones.
- [1] Nielsen, J. C., Grijseels, S., Prigent, S., Ji, B., Dainat, J., Nielsen, K. F., ... & Workman, M. (2017). Global analysis of biosynthetic gene clusters reveals vast potential of secondary metabolite production in Penicillium species. Nature Microbiology, 2, 17044. View Source
